4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide 4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 929504-81-4
VCID: VC11937881
InChI: InChI=1S/C24H18FNO4/c1-14-20-11-10-18(26-24(28)15-6-8-17(25)9-7-15)13-21(20)30-23(14)22(27)16-4-3-5-19(12-16)29-2/h3-13H,1-2H3,(H,26,28)
SMILES: CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)OC
Molecular Formula: C24H18FNO4
Molecular Weight: 403.4 g/mol

4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

CAS No.: 929504-81-4

Cat. No.: VC11937881

Molecular Formula: C24H18FNO4

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide - 929504-81-4

Specification

CAS No. 929504-81-4
Molecular Formula C24H18FNO4
Molecular Weight 403.4 g/mol
IUPAC Name 4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Standard InChI InChI=1S/C24H18FNO4/c1-14-20-11-10-18(26-24(28)15-6-8-17(25)9-7-15)13-21(20)30-23(14)22(27)16-4-3-5-19(12-16)29-2/h3-13H,1-2H3,(H,26,28)
Standard InChI Key FMMBMNMYUHNQJP-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)OC
Canonical SMILES CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)OC

Introduction

The compound 4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic molecule that belongs to the benzofuran class, which is known for its diverse biological activities. This specific compound combines a benzofuran core with a benzamide moiety, incorporating both fluorine and methoxy substituents. Despite the lack of direct references to this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in benzofuran chemistry.

Synthesis

The synthesis of such compounds typically involves several steps:

  • Formation of the Benzofuran Core: This can be achieved through the reaction of an appropriate o-hydroxyacetophenone with chloroacetone, similar to methods described for other benzofurans .

  • Introduction of the Benzamide Moiety: This involves reacting the benzofuran with a suitable benzoyl chloride in the presence of a base.

  • Introduction of Fluorine and Methoxy Substituents: These can be introduced through specific reactions such as nucleophilic aromatic substitution for fluorine and Williamson ether synthesis for methoxy groups.

Biological Activity

Benzofurans and their derivatives have shown a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . While specific data on 4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is not available, similar compounds have demonstrated promising biological activities. For instance, benzofuran derivatives have been tested for antimicrobial activity against Gram-positive bacteria and yeasts .

Potential Applications

Given the structural features and the known activities of benzofurans, this compound could potentially be explored for:

  • Pharmaceutical Applications: As a candidate for drug development, particularly in areas where benzofurans have shown efficacy.

  • Biological Research: As a tool compound to study specific biological pathways or as a lead for further chemical modification.

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